Piperidin-1-yl-acetic acid
Overview
Description
Piperidin-1-yl-acetic acid is an organic compound that features a piperidine ring attached to an acetic acid moiety. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Piperidin-1-yl-acetic acid, like other piperidine derivatives, is known to interact with various targets in the body. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating a wide range of potential targets .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, depending on the specific derivative and target .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on the specific derivative and target .
Biochemical Analysis
Biochemical Properties
Piperidin-1-yl-acetic acid plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels . Additionally, this compound interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been found to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular health and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting acetylcholinesterase, which leads to an increase in acetylcholine levels in the synaptic cleft . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature variations . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and stability in various environments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can have distinct biological activities. The compound’s metabolism also affects metabolic flux and the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by its chemical properties, such as solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidin-1-yl-acetic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows: [ \text{Piperidine} + \text{Chloroacetic acid} \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the hydrolysis of ethyl 2-(piperidin-1-yl)acetate in the presence of hydrochloric acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Piperidin-1-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds .
Scientific Research Applications
Piperidin-1-yl-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A ketone derivative of piperidine.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Uniqueness: Piperidin-1-yl-acetic acid is unique due to its combination of a piperidine ring and an acetic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-piperidin-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)6-8-4-2-1-3-5-8/h1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDBIJCCXDEZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276797 | |
Record name | Piperidin-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-67-4 | |
Record name | Piperidin-1-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90276797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3235-67-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.